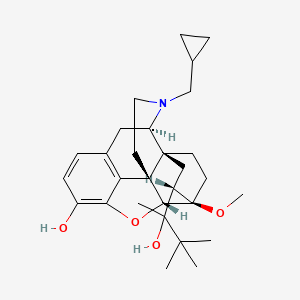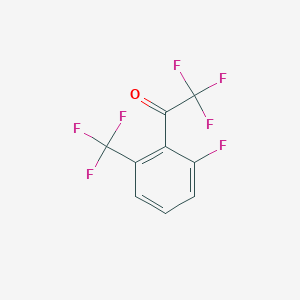
Diethyl Methylphosphonate-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl Methylphosphonate-13C is an organophosphorus compound with the chemical formula C5H13O3P. It is a labeled compound where the carbon atom is replaced with the isotope carbon-13. This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl Methylphosphonate-13C can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with methyl iodide in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of diethyl methylphosphonate . Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl esters, followed by desilylation upon contact with water or methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of microwave irradiation has been shown to accelerate the BTMS silyldealkylation process, making it more efficient for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl Methylphosphonate-13C undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various phosphonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates .
Aplicaciones Científicas De Investigación
Diethyl Methylphosphonate-13C has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways involving phosphorus-containing compounds.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of flame retardants, plasticizers, and stabilizers
Mecanismo De Acción
The mechanism of action of diethyl methylphosphonate-13C involves its interaction with various molecular targets and pathways. It can act as a cholinesterase inhibitor, affecting the nervous system by inhibiting the breakdown of acetylcholine . Additionally, it can interact with enzymes involved in the synthesis of nucleotides and other essential biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant and in the production of chemical weapons.
Diethyl phosphonate: Used in various industrial applications and as a precursor for other organophosphorus compounds.
Uniqueness
Diethyl Methylphosphonate-13C is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This labeling allows for more precise tracking and analysis of the compound in various chemical and biological systems .
Propiedades
Fórmula molecular |
C5H13O3P |
|---|---|
Peso molecular |
153.12 g/mol |
Nombre IUPAC |
1-[ethoxy((113C)methyl)(13C)phosphoryl]oxyethane |
InChI |
InChI=1S/C5H13O3P/c1-4-7-9(3,6)8-5-2/h4-5H2,1-3H3/i3+1 |
Clave InChI |
NYYLZXREFNYPKB-LBPDFUHNSA-N |
SMILES isomérico |
CCOP(=O)([13CH3])OCC |
SMILES canónico |
CCOP(=O)(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)

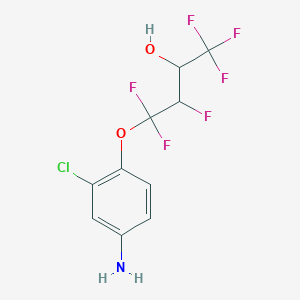

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B13438432.png)
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)


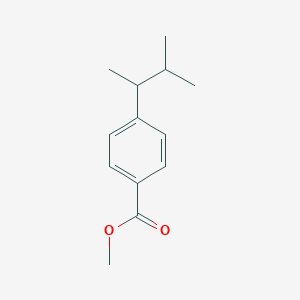
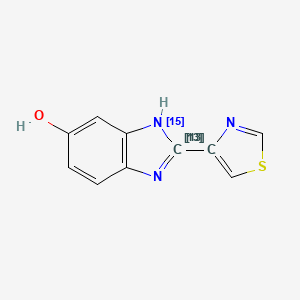
![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
